(2S)-Octyl-α-hydroxyglutarate-d17
Description
Properties
Molecular Formula |
C13H7D17O5 |
|---|---|
Molecular Weight |
277.4 |
InChI Key |
UJZOKTKSGUOCCM-NUPFXTPLSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d17); ≤1% d0A crystalline solid |
Synonyms |
(2S)-Octyl-2-HG-d17; 2S-Hydroxypentanedioic Acid 1-Octyl Ester-d17 |
Origin of Product |
United States |
Synthetic Methodologies for Research Grade 2s Octyl α Hydroxyglutarate D17
Stereoselective Synthesis of the (2S)-α-Hydroxyglutarate Core
The cornerstone of the synthesis is the establishment of the defined stereocenter at the C2 position of the α-hydroxyglutarate molecule. This requires a robust enantioselective strategy to ensure the desired (S) configuration.
Enantioselective Approaches to 2-Hydroxyglutaric Acid Synthesis for Labeling
The most direct and efficient method for generating enantiomerically pure (S)-2-hydroxyglutaric acid relies on the use of the "chiral pool," which utilizes abundant, naturally occurring chiral molecules as starting materials. wikipedia.orgyoutube.com In this context, L-glutamic acid is the ideal precursor.
The synthesis begins with the diazotization of L-glutamic acid. This classic reaction, typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., H₂SO₄ or HCl), converts the primary amine at the C2 position into a diazonium salt. This intermediate is unstable and readily undergoes substitution by water, which is present as the solvent. The result is the formation of (S)-2-hydroxyglutaric acid with retention of the original stereochemistry at the C2 center. hmdb.ca This method is advantageous as it directly translates the chirality of the inexpensive and readily available starting amino acid to the desired product.
Alternative biocatalytic approaches also offer high enantioselectivity. For instance, enzymes such as (R)-2-hydroxyglutarate dehydrogenase (HGDH) can be used in reverse to reduce α-ketoglutarate. mdpi.com While this specific enzyme would produce the (R)-enantiomer, the principle of using stereoselective enzymes, such as specific lactate (B86563) dehydrogenases or engineered oxidoreductases, represents a powerful strategy for producing chiral α-hydroxy acids. hmdb.ca
Deuterium (B1214612) Incorporation Strategies for Exhaustive Labeling (d17)
To create the d17 isotopologue, all 17 hydrogen atoms on the octyl chain must be replaced with deuterium. This level of isotopic enrichment is referred to as exhaustive deuteration or perdeuteration.
Synthetic Routes for Deuterating the Octyl Chain
While various methods exist for introducing deuterium into organic molecules, achieving exhaustive deuteration of a long alkyl chain is challenging. acs.org Methods like catalytic hydrogen-deuterium exchange (H/D exchange) using transition metals such as palladium, iridium, or rhodium with a deuterium source like D₂ gas or D₂O are common. google.comnih.gov However, these methods often result in incomplete deuteration, especially at less activated C-H bonds away from a functional group. acs.org
A more practical and efficient strategy for research-grade synthesis is to utilize a commercially available, pre-deuterated starting material. Specifically, 1-Octanol-d17 is available from various chemical suppliers. cymitquimica.comsigmaaldrich.comisotope.com This alcohol has all 17 hydrogens on its alkyl chain replaced with deuterium, providing the required isotopic purity for the final product. Using 1-Octanol-d17 bypasses the complex and often low-yielding process of attempting to deuterate octanol (B41247) or an octyl halide from scratch.
For context, were one to attempt the deuteration, it might involve multi-step processes such as repeated H/D exchange reactions under high temperature and pressure or the reduction of a fully chlorinated octyl precursor with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).
Challenges and Innovations in Large-Scale Deuteration for Research Standards
Achieving near-quantitative deuteration across an entire molecule (perdeuteration) on a large scale presents significant challenges.
Key Challenges:
Cost and Availability of Deuterium Source: The primary deuterium sources, deuterium gas (D₂) and heavy water (D₂O), are significantly more expensive than their protium (B1232500) counterparts. nih.gov
Catalyst Efficiency and Selectivity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can facilitate H/D exchange, but forcing the reaction to completion across an entire non-activated alkyl chain is difficult and may require harsh conditions. google.com
Isotopic Scrambling: Incomplete reactions or side reactions can lead to a mixture of isotopologues with varying numbers of deuterium atoms, complicating purification and analysis.
Analytical Verification: Confirming the exact level and position of deuteration requires sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. google.com
Innovations in this field focus on developing more active and selective catalysts. For example, superelectrophilic systems have shown promise for the perdeuteration of certain aromatic compounds under mild conditions. nih.gov For alkyl chains, radical-based methods, such as dehalogenative deuteration of alkyl bromides under visible-light irradiation, are emerging as powerful tools. rsc.org However, for a simple, unactivated chain like octyl, the most reliable method remains the use of a fully deuterated precursor synthesized by specialists.
Esterification Chemistry for Octyl Moiety Attachment
The final step in the synthesis is the formation of an ester bond between the (2S)-α-hydroxyglutarate core and the deuterated octyl chain (from 1-Octanol-d17). Two primary methods are well-suited for this transformation: the Fischer-Speier esterification and the Mitsunobu reaction.
Fischer-Speier Esterification: This is a classic method involving the direct reaction of the carboxylic acid ((2S)-α-hydroxyglutarate) with the alcohol (1-Octanol-d17) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org To drive the equilibrium towards the product ester, the alcohol is often used in large excess, and water is removed as it is formed, for instance, with a Dean-Stark apparatus. jove.combyjus.com While effective, the strong acidic conditions and elevated temperatures could pose a risk to sensitive functional groups or the stereocenter if not carefully controlled.
Mitsunobu Reaction: This reaction offers a milder and often more reliable alternative for sensitive substrates. organic-chemistry.orgmissouri.educhem-station.com It allows for the conversion of a primary or secondary alcohol into an ester under neutral conditions at room temperature. The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com In this case, (2S)-α-hydroxyglutarate acts as the nucleophile, and the PPh₃/DEAD system activates the 1-Octanol-d17 for nucleophilic attack. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. missouri.educhemistrysteps.com Since 1-Octanol-d17 is not chiral, this feature is not critical for the octyl moiety, but the mildness of the reaction conditions is highly advantageous for preserving the stereochemistry of the (2S)-α-hydroxyglutarate core.
The choice between these methods would depend on the scale of the synthesis and the desired purity, with the Mitsunobu reaction often being preferred in modern, complex syntheses for its high reliability and gentle conditions.
Data Tables
Table 1: Key Starting Materials and Reagents
| Compound/Reagent | Formula | Role in Synthesis |
| L-Glutamic Acid | C₅H₉NO₄ | Chiral pool source for (2S) stereocenter |
| Sodium Nitrite | NaNO₂ | Reagent for diazotization |
| 1-Octanol-d17 | CD₃(CD₂)₇OH | Source of the perdeuterated octyl chain |
| Triphenylphosphine | PPh₃ | Reagent for Mitsunobu esterification |
| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | Reagent for Mitsunobu esterification |
| Sulfuric Acid | H₂SO₄ | Catalyst for Fischer esterification |
Table 2: Comparison of Esterification Methods
| Feature | Fischer-Speier Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic acid, Alcohol, PPh₃, DEAD/DIAD |
| Conditions | Typically heated, often with water removal | Generally mild, room temperature |
| Stereochemistry | No inversion, but risk of racemization under harsh conditions | Clean Sₙ2 inversion at the alcohol center (if chiral) |
| Byproducts | Water | Triphenylphosphine oxide, reduced azodicarboxylate |
| Advantages | Simple reagents, low cost | Mild conditions, high yield, stereospecificity |
| Disadvantages | Reversible, harsh conditions, potential for side reactions | More expensive reagents, byproduct removal can be difficult |
Optimized Reaction Conditions for Ester Formation
The synthesis of (2S)-Octyl-α-hydroxyglutarate-d17 is typically achieved through the esterification of the chiral starting material, (2S)-α-hydroxyglutaric acid, with a deuterated alcohol, specifically octan-d17-ol. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the product side, the water generated during the reaction is continuously removed.
Key parameters for an optimized Fischer-Speier esterification are outlined in the table below. The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction is typically performed in a non-polar solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Conducting the reaction at the reflux temperature of the solvent ensures a sufficient reaction rate. A slight excess of the deuterated octanol is often employed to maximize the conversion of the limiting (2S)-α-hydroxyglutaric acid.
Table 1: Optimized Reaction Conditions for Ester Formation
| Parameter | Condition | Purpose |
|---|---|---|
| Reaction Type | Fischer-Speier Esterification | Direct esterification of a carboxylic acid with an alcohol. |
| Reactants | (2S)-α-hydroxyglutaric acid, Octan-d17-ol | Formation of the desired ester. |
| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) | To increase the rate of reaction. |
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Apparatus | Dean-Stark trap | To remove water and drive the reaction to completion. |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
An alternative approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method can be advantageous as it often proceeds under milder conditions and can offer greater control over the reaction.
Purification Techniques for High-Purity Research Standards
Post-synthesis, a multi-step purification process is essential to isolate this compound and remove unreacted starting materials, catalysts, and byproducts, thereby achieving the high purity required for a research standard.
The initial workup typically involves neutralizing the acidic reaction mixture, followed by a liquid-liquid extraction. The organic layer, containing the crude ester, is washed with a basic solution, such as sodium bicarbonate, to remove any remaining acidic components. This is followed by a wash with brine to remove water-soluble impurities.
The primary purification technique is column chromatography. researchgate.net This method effectively separates compounds based on their polarity. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate (B1210297) in hexane (B92381). This allows for the separation of the desired ester from less polar impurities, such as residual deuterated octanol, and more polar impurities.
For achieving the highest level of purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final step. umsl.edu Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, is particularly effective in separating the target compound from any remaining trace impurities, yielding a final product with purity often exceeding 98%.
Quality Control and Validation of Synthetic Batches for Research Application
To be utilized as a reliable internal standard, each synthetic batch of this compound must undergo stringent quality control and validation to confirm its structural identity, chemical purity, and isotopic enrichment.
Assessment of Isotopic Purity and Enrichment (e.g., d1-d17 forms)
The isotopic purity and the extent of deuterium incorporation are critical quality attributes of a deuterated standard. nih.govrsc.orgrsc.org These are primarily assessed using high-resolution mass spectrometry (HRMS). nih.govresearchgate.net The mass spectrum of the purified compound is analyzed to confirm the presence of the molecular ion corresponding to the fully deuterated d17 form. The isotopic distribution is carefully examined to quantify the percentage of the desired d17 isotopologue and to detect the presence of any less-deuterated forms (d1 to d16) or the non-deuterated (d0) compound. caymanchem.comnih.gov For high-quality research standards, the isotopic enrichment of the d17 form should be ≥99%. caymanchem.com
Table 2: Isotopic Purity Specification
| Parameter | Specification | Analytical Method |
|---|---|---|
| Isotopic Purity | ≥99% deuterated forms (d1-d17) | High-Resolution Mass Spectrometry (HRMS) |
| Non-deuterated form | ≤1% d0 | High-Resolution Mass Spectrometry (HRMS) |
Confirmation of Chemical Purity and Stereoisomeric Integrity
The chemical purity and the stereochemical integrity of the synthesized this compound are verified using a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure. The ¹H NMR spectrum should confirm the absence of protons on the octyl chain, verifying a high degree of deuteration. The ¹³C NMR spectrum provides confirmation of the carbon backbone of the molecule.
The stereoisomeric integrity is of utmost importance, as the biological activity of α-hydroxyglutarate derivatives is often enantiomer-specific. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice to confirm the enantiomeric purity of the (2S)-isomer. skpharmteco.com By using a chiral stationary phase, it is possible to separate the (2S) and (2R) enantiomers. A valid batch must show a single peak corresponding to the (2S)-enantiomer, indicating an enantiomeric excess of greater than 99%.
Table 3: Compound Information
| Compound Name | Synonyms | CAS Number |
|---|---|---|
| This compound | (2S)-Octyl-2-HG-d17, 2S-Hydroxypentanedioic Acid 1-Octyl Ester-d17 | 2748489-76-9 caymanchem.comlgcstandards.com |
| (2S)-Octyl-α-hydroxyglutarate | (2S)-Octyl-2-HG | 1391194-64-1 caymanchem.comlgcstandards.com |
| (2S)-α-hydroxyglutaric acid | L-α-Hydroxyglutaric acid | |
| Octan-d17-ol | ||
| Sulfuric acid | 7664-93-9 | |
| p-Toluenesulfonic acid | PTSA | 104-15-4 |
| Toluene | 108-88-3 | |
| Dicyclohexylcarbodiimide | DCC | 538-75-0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1892-57-5 |
| 4-Dimethylaminopyridine | DMAP | 1122-58-3 |
| Hexane | 110-54-3 | |
| Ethyl acetate | 141-78-6 | |
| Acetonitrile | 75-05-8 |
Advanced Analytical Techniques for Investigation of 2s Octyl α Hydroxyglutarate D17 in Biological Systems
Mass Spectrometry-Based Methodologies for Quantitative and Qualitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When preceded by a separation technique like liquid or gas chromatography, it allows for the precise identification and quantification of specific molecules within complex biological mixtures. For the analysis of (2S)-Octyl-α-hydroxyglutarate, the deuterated analog (2S)-Octyl-α-hydroxyglutarate-d17 serves as an ideal internal standard for quantification by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comcaymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for targeted metabolomics due to its high sensitivity and specificity, allowing for the direct analysis of analytes in complex matrices like plasma, urine, and cell extracts. nih.gov This technique has been successfully employed to develop fully optimized stable isotope dilution methods for the quantification of the parent compounds, D- and L-2-hydroxyglutarate, in various biological fluids from glioma patients. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for targeted quantification. In an MRM assay, a specific precursor ion is selected and fragmented to produce a characteristic product ion, and this specific "transition" is monitored. The use of a stable isotope-labeled internal standard, such as this compound, is central to the accuracy of this method. nih.gov The deuterated standard is chemically identical to the analyte ((2S)-Octyl-α-hydroxyglutarate) and thus exhibits nearly identical behavior during sample preparation and chromatographic separation. However, it is distinguished by the mass spectrometer due to its higher mass. By measuring the ratio of the analyte to the known concentration of the internal standard, precise quantification can be achieved, effectively correcting for matrix effects and procedural losses.
Table 1: Properties of Analyte and its Deuterated Internal Standard for LC-MS/MS
| Compound Name | Molecular Formula | Formula Weight | Role in Assay |
| (2S)-Octyl-α-hydroxyglutarate | C₁₃H₂₄O₅ | 260.3 | Analyte |
| This compound | C₁₃H₇D₁₇O₅ | 277.4 | Internal Standard |
Data sourced from references caymanchem.comcaymanchem.comlgcstandards.com.
The development of a robust LC-MS/MS method requires careful optimization of ionization and fragmentation parameters to maximize the signal for both the analyte and its stable isotope tracer. This involves selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI) and optimizing voltages to efficiently generate the precursor molecular ions (e.g., [M+H]⁺ or [M-H]⁻). Subsequently, the collision energy is optimized in the mass spectrometer's collision cell to ensure efficient and reproducible fragmentation of the precursor ion into a stable, high-intensity product ion. For an MRM assay involving (2S)-Octyl-α-hydroxyglutarate and its d17 analog, specific precursor-product ion transitions would be established for each compound, ensuring that there is no cross-talk between the two channels.
Table 2: Conceptual MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| (2S)-Octyl-α-hydroxyglutarate | [M+H]⁺ or [M-H]⁻ | Specific Fragment | A unique and stable fragment resulting from the collision-induced dissociation of the parent molecule. |
| This compound | [M+H]⁺ or [M-H]⁻ (+17) | Specific Fragment (+17 or other) | The corresponding fragment from the deuterated standard, shifted in mass, allowing for separate detection. |
Gas chromatography-mass spectrometry is a benchmark technique for the analysis of small molecules and has been utilized in studies involving the cell-permeable (2S)-Octyl-α-hydroxyglutarate to measure the resulting intracellular accumulation of its metabolic product, 2-hydroxyglutarate. nih.gov The use of this compound as an internal standard is also explicitly intended for GC-MS applications. caymanchem.comcaymanchem.com
A primary requirement for GC analysis is that compounds must be volatile and thermally stable enough to travel through the chromatography column. gcms.cz Polar functional groups, such as the hydroxyl and carboxylic acid moieties in α-hydroxyglutarates, impede volatility. Therefore, chemical derivatization is a mandatory step to replace the active polar hydrogens with nonpolar functional groups. gcms.cznih.gov This process enhances volatility, improves peak shape, and increases detection sensitivity. gcms.cz Common strategies involve silylation, which converts -OH and -COOH groups into trimethylsilyl (B98337) (TMS) ethers and esters, or multi-step reactions involving esterification followed by acylation.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Polar Metabolites
| Reagent Class | Example Reagent | Target Functional Groups |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxyls, Amines |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Alcohols, Phenols, Amines |
| Esterification | Methanol/HCl | Carboxylic Acids |
| Oxime Formation | O-Methylhydroxylamine HCl | Aldehydes, Ketones |
Data sourced from reference gcms.cz.
Metabolic flux analysis is a powerful methodology that uses isotope-labeled molecules to trace the flow of atoms through cellular metabolic networks, providing a quantitative snapshot of pathway activity. nih.govmdpi.com While this compound is primarily used as an internal standard for quantification, this role is critical for providing the accurate data needed for metabolic flux models. caymanchem.comnih.gov
In research models, cells can be treated with the non-labeled (2S)-Octyl-α-hydroxyglutarate to study its effects. nih.gov This compound is cell-permeable and is metabolized intracellularly to (2S)-α-hydroxyglutarate (2-HG). caymanchem.com The resulting increase in intracellular 2-HG can be precisely quantified using LC-MS/MS or GC-MS with this compound as the internal standard. This precise quantitative data is essential for understanding how the sudden influx of 2-HG, an oncometabolite, perturbs the existing metabolic network. nih.govmdpi.com By accurately measuring the concentration of 2-HG, researchers can then measure changes in the levels of other related metabolites (e.g., in the TCA cycle or amino acid metabolism) to model the resulting shifts in metabolic fluxes throughout the system. mdpi.com
High-Resolution Mass Spectrometry for Isotopic Pattern Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds such as this compound. Its ability to provide high mass accuracy and resolution allows for the unambiguous assignment of elemental compositions, which is critical for metabolite identification. tandfonline.com In the context of deuterated standards, HRMS is essential for confirming the isotopic enrichment and structural integrity of the synthesized compound. rsc.org
A key application of HRMS in this area is the elucidation of isotopic patterns. For a compound like this compound, where the octyl group is heavily labeled with 17 deuterium (B1214612) atoms, HRMS can resolve the isotopic cluster and confirm the distribution of deuterated forms (d1-d17). caymanchem.com This is vital for ensuring the quality of the internal standard, as its isotopic purity directly impacts the accuracy of quantification of the target analyte. rsc.org
Furthermore, techniques like hydrogen/deuterium exchange (HDX) coupled with HRMS can significantly enhance metabolite identification. nih.govnih.gov By observing the exchange of labile hydrogens with deuterium, the number of potential candidates for an unknown metabolite can be significantly reduced, thereby increasing the confidence in identification. nih.govdocumentsdelivered.comresearchgate.net While this compound is synthetically deuterated, the principles of HDX-HRMS are fundamental to the broader field of metabolomics in which this compound is applied.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Formal Name | 2S-hydroxy-pentanedioic acid, 1-octyl-d17 ester | caymanchem.com |
| Molecular Formula | C₁₃H₇D₁₇O₅ | caymanchem.comlgcstandards.com |
| Accurate Mass | 277.27 | lgcstandards.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₁₇); ≤1% d₀ | caymanchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Metabolite Research
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method to gain detailed structural and quantitative information about deuterated metabolites.
Deuterium (²H) NMR spectroscopy is a powerful technique for directly observing and quantifying deuterium labels in a molecule. wikipedia.orgyoutube.com Unlike proton (¹H) NMR, which would show a significant decrease in signal intensity for a heavily deuterated compound like this compound, ²H NMR provides a direct signal from the deuterium nuclei. sigmaaldrich.com This allows for the verification of the effectiveness of deuteration and can be used to determine the isotopic enrichment at specific sites within the molecule. wikipedia.orgrsc.org
The natural abundance of deuterium is very low (approximately 0.015%), so samples must typically be enriched to obtain a strong signal. wikipedia.orgmagritek.com For a highly enriched compound like this compound, ²H NMR spectra can be acquired with high sensitivity. This technique is particularly valuable in metabolic studies for tracing the fate of deuterated compounds in biological systems, as the appearance of deuterium signals in different metabolites can elucidate metabolic pathways. magritek.comnih.govjohnshopkins.edu The chemical shifts in ²H NMR are similar to those in ¹H NMR, making spectral interpretation relatively straightforward. sigmaaldrich.com
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of newly synthesized compounds, including deuterated analogues. nih.govrsc.org For this compound, ¹H NMR would confirm the presence of the non-deuterated protons on the α-hydroxyglutarate backbone, while the signals corresponding to the octyl chain would be absent or significantly diminished. sigmaaldrich.com
¹³C NMR is also crucial for structural verification. In a ¹³C{¹H} decoupled spectrum, the carbon atoms of the α-hydroxyglutarate moiety would appear as singlets. The carbon atoms of the deuterated octyl chain would exhibit multiplets due to coupling with deuterium (which has a spin I=1), and these signals would be distinct from those of a non-deuterated octyl group. wordpress.comwordpress.com The chemical shifts of the carbon atoms provide definitive evidence for the carbon skeleton of the molecule, confirming that the correct isomer has been synthesized. pitt.edu Together, ¹H and ¹³C NMR provide a comprehensive picture of the molecular structure, confirming the identity and integrity of the synthetic compound before its use in biological assays. rsc.org
Table 2: Representative NMR Data for Deuterated Compounds
| Nucleus | Observation | Significance for this compound | Reference |
| ²H | Direct signal from deuterium nuclei. | Confirms high isotopic enrichment and location of deuterium labels on the octyl chain. | wikipedia.orgsigmaaldrich.com |
| ¹H | Absence or significant reduction of signals from the octyl chain protons. | Confirms successful deuteration of the octyl group. | sigmaaldrich.com |
| ¹³C | Multiplet signals for deuterated carbons due to C-D coupling. | Confirms the structure of the carbon backbone and the location of deuteration. | wordpress.com |
Chromatographic Separation Strategies for Complex Biological Matrices
The analysis of metabolites in biological samples like plasma or cell lysates requires powerful separation techniques to resolve the analyte of interest from a multitude of other components.
The biological activity of molecules is often stereospecific. α-hydroxyglutarate exists as two enantiomers, (R)- and (S)- (also referred to as D- and L-), which have distinct roles in metabolism and disease. Therefore, ensuring the enantiomeric purity of this compound is critical. Chiral chromatography is the gold standard for separating enantiomers. sigmaaldrich.comchromatographyonline.com
This can be achieved using chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. researchgate.net For compounds like α-hydroxyglutarate and its derivatives, various chiral HPLC methods have been developed. These methods often utilize columns like Chiralcel or Chiralpak, which can separate enantiomers based on the formation of transient diastereomeric complexes. nih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal resolution. chromatographyonline.com By analyzing the synthesized this compound using a validated chiral method, its enantiomeric excess can be determined, ensuring that it is a suitable standard for the specific analysis of the (S)-enantiomer.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds that are poorly retained by traditional reversed-phase liquid chromatography (RPLC). youtube.comchromatographyonline.com Since α-hydroxyglutarate is a polar organic acid, HILIC is well-suited for its analysis. nih.govnih.gov HILIC stationary phases are polar, and they are used with mobile phases rich in organic solvent (like acetonitrile) with a small amount of aqueous buffer. youtube.com This allows for the retention and separation of polar metabolites. chromatographyonline.com HILIC coupled with mass spectrometry (HILIC-MS) provides a sensitive and specific method for the simultaneous quantification of numerous polar and ionic metabolites from complex biological samples. nih.gov
Conversely, Reversed-Phase Liquid Chromatography (RPLC) is effective for separating less polar compounds. The addition of the C8 (octyl) ester group to α-hydroxyglutarate increases its hydrophobicity, making (2S)-Octyl-α-hydroxyglutarate amenable to RPLC. nih.govnih.gov In RPLC, a nonpolar stationary phase is used with a polar mobile phase. By developing a gradient elution method, where the organic content of the mobile phase is increased over time, compounds with a range of polarities can be effectively separated. RPLC is a robust and widely used technique in metabolic profiling and is suitable for the quantification of this compound and its non-deuterated analogue in biological extracts.
Method Validation for Robust Research Applications
The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data. For the analysis of (2S)-Octyl-α-hydroxyglutarate and its deuterated internal standard, this compound, in biological samples, a comprehensive validation process is required. This process establishes the method's performance characteristics and limitations, ensuring that the data generated is fit for its intended research purpose.
Assessment of Analytical Sensitivity, Linearity, and Reproducibility in Biological Samples
The foundation of a robust quantitative bioanalytical method lies in its sensitivity, linearity, and reproducibility. These parameters define the method's ability to accurately and consistently measure the analyte over a specific concentration range.
Analytical Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For analogous compounds like 2-hydroxyglutarate (2-HG), highly sensitive LC-MS/MS methods have been developed with LOQ values that are low enough for detailed investigation in various biological matrices. nih.gov
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The relationship between concentration and instrument response is then evaluated using a linear regression model. For the analysis of related hydroxyglutarates, excellent linearity is often achieved with a correlation coefficient (r²) of ≥ 0.995 over a broad concentration range. nih.gov
Reproducibility: The reproducibility of an analytical method is assessed by its precision and accuracy over multiple measurements.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV).
Accuracy refers to the closeness of the measured value to the true value and is expressed as the percentage of recovery.
Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed by analyzing samples on different days. For the bioanalysis of similar small molecules, it is common to achieve intra-day and inter-day CVs of less than 15%. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | researchgate.net |
| Intra-Assay Precision (CV%) | 0.9 - 14.7% | researchgate.net |
| Inter-Assay Precision (CV%) | 2.5 - 12.5% | researchgate.net |
| Intra-Assay Accuracy | 89 - 138% | researchgate.net |
| Inter-Assay Accuracy | 90 - 113% | researchgate.net |
Considerations for Matrix Effects and Internal Standard Utilization
Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification. nih.gov
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. nih.govresearchgate.net An ideal internal standard co-elutes with the analyte and has the same chemical and physical properties. researchgate.net Because this compound is chemically identical to its non-deuterated counterpart, it experiences the same degree of ionization suppression or enhancement. myadlm.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized, leading to accurate quantification.
Investigating the Biochemical and Cellular Interactions of 2s Octyl α Hydroxyglutarate D17 As a Research Probe
Mechanisms of Cellular Uptake and Intracellular Distribution
The ability of (2S)-Octyl-α-hydroxyglutarate-d17 to enter cells and reach its intracellular targets is fundamental to its function as a research probe. This process is primarily facilitated by its chemical structure, which is designed to overcome the barrier of the cell membrane.
(2S)-Octyl-α-hydroxyglutarate is a modified version of (S)-2-hydroxyglutarate, an oncometabolite that can accumulate in certain cancers. medchemexpress.comcaymanchem.com A key structural feature of this compound is the presence of an octyl ester group. caymanchem.com This esterification significantly increases the lipophilicity of the molecule, a critical factor for passive diffusion across the lipid bilayer of cell membranes. This enhanced membrane permeability allows the compound to be effectively delivered into the cytoplasm of cells for subsequent study. medchemexpress.comnih.govsigmaaldrich.com For example, treatment of HeLa cells with (2S)-Octyl-α-hydroxyglutarate demonstrated high cellular uptake. medchemexpress.com Similarly, its counterpart, (2R)-Octyl-α-hydroxyglutarate, is also recognized as a cell-permeable derivative of (R)-2-hydroxyglutarate (D-2-HG). biomol.comcaymanchem.comcaymanchem.com This characteristic is crucial for investigating the intracellular effects of 2-hydroxyglutarate in various cell types. nih.gov
Once inside the cell, this compound undergoes enzymatic cleavage, releasing deuterated (S)-2-hydroxyglutarate. Isotope tracing studies using this deuterated compound are instrumental in tracking the subcellular localization of the resulting α-hydroxyglutarate. Such studies have revealed that D-2-hydroxyglutarate, released from its octyl ester, can be found in the mitochondria of cancer cells with IDH1 mutations. caymanchem.comcaymanchem.com Research has also shown that D-2-hydroxyglutarate is efficiently taken up by T-cells and can be found at high levels in T-cells isolated from AML patients with IDH mutations. nih.gov Furthermore, studies on rat liver extracts have indicated that the enzyme responsible for metabolizing D-2-hydroxyglutarate is located in the mitochondrial fraction. nih.govscispace.com These findings highlight the importance of subcellular localization in understanding the metabolic impact of 2-hydroxyglutarate.
While the primary mechanism of uptake for octyl-esterified compounds is passive diffusion, the potential for transporter-mediated uptake of the resulting α-hydroxyglutarate cannot be entirely ruled out. Although specific transporters for this compound have not been extensively documented, research on similar small molecule organic acids suggests that their transport across cellular membranes can be facilitated by various transporter proteins. nih.gov For instance, studies on other hydroxy-carboxylic acids have shown that their intracellular accumulation is indicative of transporter-mediated uptake rather than simple diffusion. nih.gov Further investigation is needed to determine if specific transporters are involved in the uptake of the de-esterified deuterated α-hydroxyglutarate.
Enzymatic Biotransformation and Metabolic Fate Studies
Following its entry into the cell, this compound is subject to enzymatic processes that define its metabolic fate and its utility as a research probe.
The initial and crucial step in the intracellular metabolism of this compound is the cleavage of the octyl ester bond. This de-esterification is carried out by intracellular esterases, a broad class of enzymes that hydrolyze ester linkages. This process releases the deuterated (S)-2-hydroxyglutarate molecule, which is the active form that interacts with various cellular components. nih.gov The use of the deuterated form, specifically this compound, allows for precise tracking and quantification of the released (S)-2-hydroxyglutarate and its metabolites using mass spectrometry-based techniques. caymanchem.comsapphirebioscience.com This provides a clear advantage in distinguishing the experimentally introduced molecule from the endogenous pool of 2-hydroxyglutarate.
The released deuterated (S)-2-hydroxyglutarate can interact with and inhibit a range of α-ketoglutarate-dependent dioxygenases. caymanchem.comstemcell.com These enzymes play critical roles in various cellular processes, including epigenetic regulation and DNA repair. caymanchem.comnih.gov
Key enzymes known to be inhibited by 2-hydroxyglutarate include:
Histone Lysine Demethylases: These enzymes are involved in modifying histones, which in turn regulates gene expression. caymanchem.comcaymanchem.com
DNA Hydroxylases (TET enzymes): These enzymes are crucial for DNA demethylation. caymanchem.com
Prolyl Hydroxylases (PHDs): These enzymes are involved in the regulation of hypoxia-inducible factor (HIF-1α). sigmaaldrich.com
Collagen Prolyl-4-Hydroxylase (C-P4H): This enzyme is important for collagen synthesis. sigmaaldrich.com
AlkB Family DNA Repair Enzymes (ALKBH2 and ALKBH3): These enzymes are involved in repairing alkylated DNA bases. nih.gov
Furthermore, 2-hydroxyglutarate has been shown to bind to and inhibit ATP synthase, affecting cellular energy metabolism. nih.gov The metabolism of 2-hydroxyglutarate itself is carried out by D- and L-2-hydroxyglutarate dehydrogenases, which convert it to α-ketoglutarate. biomol.comcaymanchem.comstemcell.com The study of these interactions is critical for understanding the pathological roles of 2-hydroxyglutarate in diseases such as cancer and 2-hydroxyglutaric aciduria. caymanchem.comcaymanchem.com
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| This compound | 2748489-76-9 | C₁₃H₇D₁₇O₅ | 277.4 | Deuterated internal standard for quantification. caymanchem.comsapphirebioscience.com |
| (2S)-Octyl-α-hydroxyglutarate | 1391194-64-1 | C₁₃H₂₄O₅ | 260.33 | Cell-permeable form of (S)-2-HG. caymanchem.comsigmaaldrich.com |
| (2R)-Octyl-α-hydroxyglutarate | 1391194-67-4 | C₁₃H₂₄O₅ | 260.3 | Cell-permeable form of (R)-2-HG. biomol.comcaymanchem.com |
| (S)-2-Hydroxyglutarate ((S)-2-HG) | Not specified | C₅H₈O₅ | 148.11 | Active metabolite, inhibits dioxygenases. nih.gov |
| (R)-2-Hydroxyglutarate ((R)-2-HG) | Not specified | C₅H₈O₅ | 148.11 | Oncometabolite, inhibits dioxygenases. biomol.comcaymanchem.com |
Table 2: Enzymes Interacting with 2-Hydroxyglutarate
| Enzyme Family | Specific Enzymes | Function | Effect of 2-HG Inhibition |
| α-Ketoglutarate-Dependent Dioxygenases | Histone Lysine Demethylases | Epigenetic regulation | Altered gene expression. caymanchem.comcaymanchem.com |
| DNA Hydroxylases (TET enzymes) | DNA demethylation | DNA hypermethylation. caymanchem.com | |
| Prolyl Hydroxylases (PHDs) | HIF-1α degradation | HIF-1α stabilization. sigmaaldrich.com | |
| AlkB Family DNA Repair Enzymes | DNA repair | Potential increase in mutation rate. nih.gov | |
| ATP Synthase | F1Fo ATP Synthase | ATP production | Decreased cellular ATP. nih.gov |
| Dehydrogenases | D/L-2-Hydroxyglutarate Dehydrogenase | Metabolism of 2-HG | Accumulation of 2-HG in case of mutation. biomol.comcaymanchem.com |
Subsequent Metabolic Transformations of the Deuterated α-Hydroxyglutarate Moiety within Central Carbon Metabolism
Once inside the cell, the octyl group of this compound is cleaved, releasing the deuterated α-hydroxyglutarate (α-HG) moiety. Normally, α-HG is metabolized to α-ketoglutarate (α-KG), also known as 2-oxoglutarate, by D- and L-2-hydroxyglutarate dehydrogenases. caymanchem.comcaymanchem.com This conversion integrates the deuterated carbons into the central carbon metabolism.
However, studies using uniformly 13C-labeled 2-HG in colorectal carcinoma cells did not show significant metabolism of L-2HG or D-2HG over a 48-hour period. wustl.edu This suggests that in some cell types, the transformation of 2-HG into the tricarboxylic acid (TCA) cycle via α-ketoglutarate may be limited. wustl.edu A more sensitive, targeted analysis did reveal trace levels of isotopic enrichment in some central carbon metabolites from 13C-labeled 2-HG. wustl.edu
In the nematode C. elegans, D-2-hydroxyglutarate (D-2HG) is produced during the breakdown of propionate. nih.gov The enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) then converts D-2HG to α-KG. nih.gov The loss of this enzyme leads to an accumulation of D-2HG and has significant metabolic consequences. nih.gov
Impact on Cellular Metabolism and Pathway Fluxes
The introduction of the deuterated α-hydroxyglutarate moiety can influence several key metabolic pathways.
The conversion of deuterated α-HG to deuterated α-KG allows for the tracing of these labeled carbons as they move through the TCA cycle. nih.govnih.gov However, studies have shown that treatment of cells with octyl-2-HG leads to a significant accumulation of 2-HG itself, with no major changes in the levels of TCA cycle intermediates or related amino acids. nih.gov This suggests that while the pathway for conversion exists, high concentrations of exogenous 2-HG may not significantly flux into the TCA cycle under normal conditions. nih.gov
The accumulation of 2-HG has been linked to alterations in cellular redox balance. nih.gov The conversion of α-KG to 2-HG consumes NADPH, potentially altering the NADP+/NADPH ratio. mdpi.com The NAD(H), NADP(H), and glutathione (B108866) (GSH)/GSSG redox couples are critical for maintaining cellular redox homeostasis and regulating metabolism. nih.gov An imbalance in these couples can lead to reductive stress, which is as detrimental as oxidative stress. nih.gov
Studies have shown that D-2HG can lead to increased production of reactive oxygen species (ROS). nih.gov Furthermore, the regulation of NAD+/NADH redox is crucial for protecting cells from injury. mdpi.com The accumulation of 2-HG can impact this balance, influencing various cellular functions. nih.gov
2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases. caymanchem.comnih.govstemcell.com This family of enzymes is involved in numerous cellular processes, including epigenetic regulation and hypoxic response. nih.gov
Key enzyme families inhibited by 2-HG include:
Histone Demethylases: 2-HG inhibits histone demethylases, leading to alterations in histone methylation patterns. nih.gov
TET (Ten-Eleven Translocation) Enzymes: These enzymes are involved in DNA demethylation through the oxidation of 5-methylcytosine. nih.gov 2-HG inhibits TET activity, with varying potency against different TET enzymes. nih.gov For instance, TET1 is less potently inhibited by (R)-2-HG compared to TET2 and TET3. nih.gov
Prolyl Hydroxylases (PHDs): Inhibition of PHDs by 2-HG can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α). nih.gov
The inhibitory effect of D-2-HG on these enzymes is generally weaker than that of L-2-HG. nih.gov
Interactions with Macromolecular Targets in Research Models
The ability to introduce a stable isotope-labeled version of 2-HG into cells allows for detailed studies of its interactions with specific proteins.
Studies using purified proteins have confirmed that 2-HG is a competitive inhibitor of multiple α-KG-dependent dioxygenases. nih.gov The inhibitory concentration (IC50) of (R)-2-HG for TET enzymes has been determined, showing that it is a relatively weak inhibitor. nih.gov For example, the IC50 of (R)-2-HG for murine Tet1 and Tet2 is in the millimolar range. nih.gov
The following table summarizes the inhibitory effects of 2-HG on various enzymes:
| Enzyme Family | Specific Enzyme(s) | Effect of 2-HG | Reference |
| Histone Demethylases | KDM7A | Competitive Inhibition | nih.gov |
| TET Enzymes | TET1, TET2, TET3 | Competitive Inhibition | nih.govnih.gov |
| Prolyl Hydroxylases | PHD | Inhibition | nih.gov |
| ATP Synthase | F1Fo ATP Synthase | Inhibition | nih.gov |
Table 1: Inhibitory Effects of 2-Hydroxyglutarate on Various Enzymes
Structural Biology Approaches (e.g., co-crystallization, cryo-EM) to Elucidate Binding Mechanisms (if applicable)
As of the current body of scientific literature, specific studies detailing the co-crystallization or cryo-electron microscopy (cryo-EM) of this compound with its target proteins to elucidate its binding mechanism have not been reported. The primary application of this deuterated compound, as indicated by available data, is as an internal standard for quantifying (2S)-octyl-α-hydroxyglutarate using mass spectrometry techniques. sapphirebioscience.comcaymanchem.com Its non-deuterated counterpart, (2S)-Octyl-α-hydroxyglutarate, is utilized as a cell-permeable form of (S)-2-hydroxyglutarate ((S)-2-HG) to investigate the biochemical and cellular consequences of elevated (S)-2-HG levels, particularly in the context of isocitrate dehydrogenase (IDH) mutations in cancer. medchemexpress.comstemcell.comcaymanchem.com
While direct structural studies on the deuterated form are not available, the principles of structural biology provide a framework for how such investigations could be conducted to reveal detailed binding interactions.
Co-crystallization is a powerful technique for obtaining high-resolution structural information of a small molecule bound to its protein target. In a hypothetical co-crystallization experiment with this compound, the compound would be incubated with a purified target protein, such as a mutant IDH enzyme or an α-ketoglutarate-dependent dioxygenase, which are known to be inhibited by 2-hydroxyglutarate. stemcell.comcaymanchem.com The goal would be to obtain a crystal of the protein-ligand complex. Successful crystallization would be followed by X-ray diffraction analysis to generate an electron density map, allowing for the precise mapping of the atomic coordinates of both the protein and the bound deuterated probe. This would reveal:
The exact binding pocket of the compound.
The specific amino acid residues involved in the interaction.
The network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.
The deuteration in this compound would not significantly alter its binding mode compared to the non-deuterated form in the context of X-ray crystallography, but it underscores the compound's utility in complementary analytical methods.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes and proteins that are challenging to crystallize. nih.govyoutube.com For a target protein in complex with this compound, cryo-EM could be particularly advantageous if the protein is large, flexible, or part of a multi-protein complex. The process involves flash-freezing a thin layer of the sample solution, preserving the protein-ligand complexes in a near-native state. youtube.com Thousands of images of individual particles are then computationally averaged to reconstruct a three-dimensional model.
The use of deuterated compounds can be synergistic with other structural techniques like neutron scattering, which is sensitive to the hydrogen/deuterium (B1214612) content and can provide complementary information on the location of the probe within a larger assembly. nih.gov While not a primary application in cryo-EM, the presence of deuterium can be exploited in specialized structural and dynamic studies. nih.gov
Should such structural studies be undertaken, the resulting data would be invaluable for understanding the precise mechanism of action of (2S)-Octyl-α-hydroxyglutarate and, by extension, the oncometabolite (S)-2-HG. This structural insight is crucial for the rational design of novel therapeutic agents that target the same binding site.
Below is a hypothetical data table illustrating the kind of information that would be generated from a successful co-crystallization study.
| Parameter | Hypothetical Value/Description |
| Protein Target | Isocitrate Dehydrogenase 1 (IDH1) R132H mutant |
| Ligand | This compound |
| PDB ID | Not available |
| Resolution (Å) | 2.1 |
| Key Interacting Residues | Arg132, Tyr139, Ile112 |
| Hydrogen Bonds | - Hydroxyl group of ligand with backbone carbonyl of Ile112- Carboxyl group of ligand with side chain of Arg132 |
| Hydrophobic Interactions | Octyl chain of ligand with a hydrophobic pocket formed by residues such as Val76, Leu120, and Ala111 |
Table 1: Hypothetical Structural Data for the Interaction of this compound with a Target Protein. This table represents the type of data that would be sought in a structural biology investigation. The specific residues and interactions are illustrative and not based on experimental data for this compound.
Applications and Methodological Advancements in Biological Research Utilizing 2s Octyl α Hydroxyglutarate D17
Applications in Quantitative Stable Isotope Tracing Metabolomics
Stable isotope tracing is a powerful technique used to follow the journey of atoms through metabolic pathways. nih.gov By introducing molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), into a biological system, researchers can track their incorporation into various metabolites. nih.gov This approach provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. (2S)-Octyl-α-hydroxyglutarate-d17, a deuterated version of a cell-permeable derivative of L-2-hydroxyglutarate (L-2-HG), serves as an excellent tracer for such studies. caymanchem.comsapphirebioscience.com
Elucidating Endogenous Metabolic Pathways of 2-Hydroxyglutarate Isomers
The oncometabolite 2-hydroxyglutarate (2-HG) exists in two forms, or isomers: D-2-HG and L-2-HG. nih.gov While normally present at low levels, their accumulation is linked to certain cancers and inherited metabolic disorders. caymanchem.comnih.gov Mutations in enzymes like isocitrate dehydrogenase (IDH) can lead to the overproduction of 2-HG. caymanchem.com Stable isotope tracing using labeled precursors helps to unravel the complex metabolic pathways that produce and consume these isomers. acs.org For instance, studies have shown that in certain cancers, the mutated IDH enzyme converts α-ketoglutarate to 2-HG. caymanchem.com The use of deuterated tracers like this compound allows for the precise tracking of the fate of exogenously supplied L-2-HG, helping to differentiate its metabolic pathways from those of the D-isomer and other related metabolites.
Quantifying Metabolic Fluxes in Cell Culture Models and Pre-clinical Systems (non-clinical)
Determining the rates of metabolic reactions, or metabolic fluxes, provides crucial information about the physiological state of cells. nih.gov Stable isotope-assisted metabolomics is a key method for measuring these fluxes. nih.gov In this context, this compound can be introduced into cell cultures or preclinical models to quantify the flux through pathways involving 2-hydroxyglutarate. mdpi.com By measuring the rate of incorporation of deuterium from the tracer into downstream metabolites over time, researchers can build quantitative models of metabolic networks. This is particularly valuable for understanding how metabolic pathways are rewired in response to genetic changes or environmental stimuli. nih.gov
Investigating Metabolic Reprogramming in Genetically Modified Organisms and Disease Models
Metabolic reprogramming, a hallmark of many diseases including cancer, involves significant changes in cellular metabolic pathways to support processes like rapid cell growth. numberanalytics.comnih.gov Genetically modified organisms and disease models are instrumental in studying these changes. The application of this compound in these systems allows for detailed investigation into how specific genetic mutations or disease states alter 2-hydroxyglutarate metabolism. For example, in models of cancers with IDH mutations, this tracer can help to elucidate how the resulting accumulation of 2-HG impacts other metabolic pathways and cellular functions. elsevierpure.com This can reveal new therapeutic targets aimed at correcting the metabolic dysregulation. numberanalytics.com Studies have shown that the oncometabolite D-2-hydroxyglutarate can induce metabolic reprogramming that leads to muscle atrophy in cancer cachexia. nih.gov
Development of Novel Research Tools and Assays
Beyond its direct application in metabolic tracing, this compound has also spurred the development of new analytical tools and experimental assays.
Establishment as a High-Purity Analytical Standard for Metabolomics Platforms
In metabolomics, accurate and reliable quantification of metabolites is paramount. This compound, with its high isotopic purity (≥99% deuterated forms), serves as an ideal internal standard for mass spectrometry-based metabolomics platforms such as GC-MS and LC-MS. sapphirebioscience.comcaymanchem.com When added to a biological sample, the known concentration of the deuterated standard allows for precise quantification of the naturally occurring, non-labeled (2S)-Octyl-α-hydroxyglutarate. sapphirebioscience.com This is crucial for obtaining accurate measurements of metabolite levels in complex biological mixtures.
Below is an interactive data table summarizing the key properties of this compound as an analytical standard.
| Property | Value | Source |
| Formal Name | 2S-hydroxy-pentanedioic acid, 1-octyl-d17 ester | sapphirebioscience.com |
| CAS Number | 2748489-76-9 | sapphirebioscience.comlgcstandards.com |
| Molecular Formula | C₁₃H₇D₁₇O₅ | caymanchem.com |
| Formula Weight | 277.4 g/mol | sapphirebioscience.comcaymanchem.com |
| Purity | ≥99% deuterated forms (d1-d17); ≤1% d0 | sapphirebioscience.com |
Design of Enzyme Activity Assays Incorporating Deuterated Substrates for Mechanistic Studies
Deuterated substrates are valuable tools for probing the mechanisms of enzyme-catalyzed reactions. ansto.gov.au The difference in reaction rates between a normal (protiated) substrate and a deuterated one, known as the kinetic isotope effect (KIE), can provide insights into the rate-limiting steps of a reaction and the nature of the transition state. nih.govnih.gov this compound can be used in enzyme assays to study the enzymes that metabolize 2-hydroxyglutarate, such as L-2-hydroxyglutarate dehydrogenase. caymanchem.com By comparing the kinetics of the reaction with the deuterated and non-deuterated substrates, researchers can gain a deeper understanding of the catalytic mechanism of these enzymes. nih.gov
The following table presents a hypothetical example of how data from such an enzyme assay might be presented.
| Substrate | Enzyme Concentration (nM) | Substrate Concentration (µM) | Reaction Rate (µM/min) |
| (2S)-Octyl-α-hydroxyglutarate | 10 | 50 | 1.2 |
| This compound | 10 | 50 | 0.8 |
Contribution to Understanding Fundamental Biological Processes
The use of stable isotope-labeled compounds has become a cornerstone in elucidating complex biological pathways. Among these, this compound has emerged as a critical tool for researchers. Its structural similarity to the endogenous metabolite α-hydroxyglutarate (2-HG), combined with the heavy isotope label, allows for precise tracking and quantification in various experimental settings. This has led to significant contributions to our understanding of fundamental cellular processes, particularly in the realms of epigenetics and mitochondrial metabolism.
Advancing Knowledge of Mitochondrial Metabolism and Its Dysregulation
Beyond its role in epigenetics, α-hydroxyglutarate is also implicated in the regulation of mitochondrial metabolism. The structural similarity of 2-HG to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, allows it to interfere with mitochondrial function. caymanchem.com Studies utilizing cell-permeable analogs like (2R)-Octyl-α-hydroxyglutarate have been instrumental in probing the effects of 2-HG on mitochondrial processes in cancer cells with IDH1 mutations. caymanchem.comstemcell.comglpbio.com In these experimental setups, this compound can be used as an internal standard to ensure the accurate quantification of the administered compound and its metabolic fate.
Research has shown that 2-HG can inhibit ATP synthase, a critical component of the electron transport chain responsible for the majority of cellular ATP production. nih.gov This inhibition leads to reduced cellular ATP levels and a decreased ATP/ADP ratio, particularly under conditions of oxidative phosphorylation. nih.gov The precise measurement of the intracellular concentration of the 2-HG analog, facilitated by the use of a deuterated standard, is crucial for understanding the dose-response relationship of this inhibitory effect.
Furthermore, the accumulation of 2-HG has been linked to alterations in the levels of other metabolites, although significant changes in TCA cycle intermediates are not always observed. nih.gov The use of stable isotope tracing, where cells are cultured in the presence of labeled nutrients such as ¹³C-glucose, allows for the detailed mapping of metabolic fluxes. nih.gov In such experiments, this compound provides a stable reference for the quantification of the exogenously supplied 2-HG analog, enabling researchers to distinguish its effects from changes in endogenous metabolic pathways. These studies are advancing our understanding of how oncometabolites can rewire cellular metabolism to support cancer cell survival and proliferation. nih.govmdpi.com
Methodological Innovations Driven by Deuterated Analog Research
The development and application of deuterated analogs like this compound have not only advanced our biological understanding but have also spurred methodological innovations in metabolic research. The need for accurate and sensitive detection of these labeled compounds has pushed the boundaries of analytical techniques and computational modeling.
Improvements in Sample Preparation and Data Processing for Isotope Tracing
Isotope tracing experiments using stable isotopes are powerful techniques for delineating metabolic pathways and quantifying metabolic fluxes. technologynetworks.comnih.govspringernature.com The success of these experiments hinges on robust sample preparation methods and sophisticated data processing workflows. The use of deuterated compounds like this compound as internal standards necessitates analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), with high resolution and accuracy to distinguish between the labeled standard and the unlabeled analyte. nih.gov
Recent advancements in sample preparation include the optimization of extraction protocols to ensure the efficient recovery of metabolites from complex biological matrices. For instance, derivatization techniques can be employed to enhance the chromatographic separation and mass spectrometric detection of certain metabolites. nih.gov
In terms of data processing, novel workflows are being developed to automate and streamline the analysis of isotope tracing data. technologynetworks.com These workflows incorporate features such as targeted screening, automated batch processing, and confident and accurate quantitation of labeling data. technologynetworks.com The goal is to move towards standardized procedures that will allow for more effective sharing of data across laboratories. nih.gov
Table 2: Key Steps in an Improved Isotope Tracing Workflow
| Step | Description | Innovation | Reference |
|---|---|---|---|
| Sample Preparation | Extraction of metabolites from cells or tissues. | Optimized protocols for efficient recovery and derivatization to improve detection. | nih.gov |
| LC-MS Analysis | Separation and detection of metabolites and their isotopologues. | Use of high-resolution mass spectrometry to distinguish between labeled and unlabeled species. | nih.gov |
| Data Processing | Quantification of isotope labeling and correction for natural abundance. | Automated workflows for targeted screening, batch processing, and accurate quantitation. | technologynetworks.com |
| Data Analysis | Interpretation of labeling patterns to infer metabolic pathway activity. | Integration with computational models for flux analysis. | biorxiv.org |
Integration with Computational Flux Balance Analysis Models
The large datasets generated from isotope tracing experiments are increasingly being integrated with computational models to provide a system-level understanding of metabolic networks. nih.govbiorxiv.org Metabolic flux analysis (MFA) is a computational framework that uses isotope labeling data to estimate the rates (fluxes) of metabolic reactions within a cell. energy.govdp.tech
The use of deuterated standards like this compound is crucial for providing the accurate quantitative data required for these models. By precisely measuring the uptake and metabolic fate of the unlabeled analog, researchers can constrain the models and obtain more reliable flux predictions.
Recent innovations include the development of semi-automated pipelines, such as fluxTrAM, that facilitate the processing of tracer-based metabolomics data and its integration with genome-scale metabolic models. biorxiv.org These tools help to overcome the interdisciplinary barriers associated with flux analysis and extend its application to more complex biological systems. biorxiv.org The integration of machine learning algorithms with multi-isotope tracing data is also a promising frontier, offering the potential to quantify fluxes in complex biological systems at much faster speeds than traditional MFA methods. energy.gov This synergy between advanced experimental techniques and computational modeling is paving the way for a more comprehensive and dynamic understanding of cellular metabolism.
Future Directions and Emerging Research Avenues for 2s Octyl α Hydroxyglutarate D17
Integration with Multi-Omics Research Platforms for Systems-Level Understanding
A systems-level understanding of biology requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. The accuracy of the metabolomics data is a critical linchpin in these integrative studies. (2S)-Octyl-α-hydroxyglutarate-d17 is set to play a crucial role in enhancing the robustness of metabolomic datasets centered on the oncometabolite 2-hydroxyglutarate (2-HG).
Future research will leverage this deuterated standard to achieve precise quantification of (2S)-Octyl-α-hydroxyglutarate administered to biological systems. This accuracy allows researchers to build more reliable metabolic models that can be integrated with other omics data. For instance, by correlating the exact intracellular concentration of 2-HG (measured using the d17 standard) with global changes in gene transcripts (transcriptomics) and protein expression (proteomics), researchers can construct comprehensive models of cellular responses. Tracer-based metabolomics, which relies on such standards, provides a quantitative framework for analyzing the metabolic phenotype, a direct manifestation of gene and protein expression. nih.gov This integrated approach will be invaluable for deciphering the complex feedback loops and regulatory networks governed by 2-HG in diseases like cancer. mdpi.com
Exploration of Spatiotemporal Metabolic Heterogeneity Using Advanced Imaging Techniques (e.g., imaging MS)
Metabolic processes are not uniform across tissues; they exhibit significant spatial heterogeneity. Advanced techniques like imaging mass spectrometry (MS) allow for the visualization of the distribution of metabolites directly in tissue sections, providing a spatial map of metabolic activity. The future application of this compound in this context is to serve as a crucial quantitative reference for these imaging studies.
While imaging MS can reveal the relative abundance and location of the non-deuterated (2S)-Octyl-α-hydroxyglutarate within a tumor or tissue slice, it often lacks the ability to provide absolute quantification. The emerging workflow involves performing imaging MS on a tissue section and, in parallel, analyzing an adjacent tissue piece or homogenate using quantitative liquid chromatography-mass spectrometry (LC-MS). In this LC-MS analysis, this compound is used as an internal standard to determine the precise concentration of the drug/metabolite. caymanchem.comcaymanchem.com This quantitative data can then be used to calibrate the intensity scale of the mass spectrometry images, transforming a qualitative map into a quantitative one. This allows for a more accurate assessment of how metabolite concentrations differ between, for example, the hypoxic core and the well-oxygenated periphery of a tumor, linking spatial distribution to functional metabolic states.
Application in Novel In Vitro and In Vivo Research Models for Metabolic Studies
The development of more physiologically relevant research models, such as organoids, patient-derived xenografts (PDXs), and CRISPR-based genetically engineered models, offers unprecedented opportunities to study metabolic processes in a disease-relevant context. The non-deuterated octyl-2-HG has been used to probe the effects of 2-HG in various cancer cell models, including those with and without mutations in isocitrate dehydrogenase (IDH). medchemexpress.commedchemexpress.comnih.gov
The future role of this compound in these advanced models is to enable highly accurate pharmacokinetic and pharmacodynamic studies. By using the deuterated standard, researchers can precisely measure the uptake, metabolism, and clearance of exogenously supplied (2S)-Octyl-α-hydroxyglutarate within these complex three-dimensional or in vivo systems. This allows for the establishment of clear relationships between the administered dose, the resulting intracellular concentration of 2-HG, and the downstream biological effects, such as altered cell differentiation or therapeutic response. This level of quantitative rigor is essential for validating these novel models and for translating findings from them into a clinical setting.
Computational Modeling and Simulations of Metabolic Networks Incorporating Deuterated Tracers
Computational modeling has become an indispensable tool for understanding the complexity of metabolic networks. youtube.com Isotope-assisted metabolic flux analysis (iMFA) uses data from stable isotope tracing experiments to calculate the rates (fluxes) of metabolic reactions. nih.gov These flux maps provide a detailed snapshot of the functional state of cellular metabolism. nih.govfrontiersin.org
This compound is an ideal internal standard for experiments that use the non-deuterated compound as a metabolic tracer to probe pathways related to 2-HG. The high-quality quantitative data on the tracer's concentration and fate, obtained using the deuterated standard, serves as a critical input or constraint for computational models. researchgate.net This allows for the construction of more accurate and predictive simulations of how the introduction of 2-HG perturbs the metabolic network. These models can predict metabolic vulnerabilities, identify pathway rerouting, and simulate the effects of therapeutic interventions in a systematic manner.
Table 1: Role of this compound in Computational Modeling Workflow
| Modeling Step | Description | Contribution of this compound Data |
|---|---|---|
| Model Input | A defined metabolic network model specific to the cell or tissue of interest. nih.gov | Provides highly accurate concentration data for the administered (2S)-Octyl-α-hydroxyglutarate tracer. |
| Data Acquisition | Cells or organisms are cultured with the non-deuterated tracer, and samples are analyzed by MS. | Used as an internal standard in MS analysis to ensure precise quantification of the tracer and its metabolites. caymanchem.com |
| Flux Calculation | Software fits the experimental MS data to the network model to estimate reaction rates (fluxes). nih.gov | Accurate input data leads to more reliable and precise flux calculations and a more robust metabolic map. |
Uncovering Novel Biochemical Targets and Mechanisms Influenced by Octyl-α-Hydroxyglutarate Derivatives
The primary mechanism of 2-HG is the competitive inhibition of α-ketoglutarate-dependent dioxygenases, which include histone and DNA demethylases. caymanchem.comnih.govcaymanchem.com However, other targets, such as ATP synthase, have also been identified, suggesting our understanding of 2-HG's influence is incomplete. nih.gov
Future research will use this compound to facilitate the discovery of novel biochemical targets. By enabling precise, quantitative metabolomics, the standard can help identify unexpected and widespread changes in the metabolome following treatment with its non-deuterated counterpart. These metabolic shifts can provide clues to previously unknown enzyme inhibitions or activations. Furthermore, this quantitative approach can be combined with other powerful techniques like thermal proteome profiling or chemical proteomics. In these experiments, the ability to accurately correlate the concentration of (2S)-Octyl-α-hydroxyglutarate with changes in protein thermal stability or probe engagement across the entire proteome is paramount for identifying direct binding targets and distinguishing them from indirect, downstream effects. The robust quantification enabled by the d17 standard is key to establishing the dose-dependency and specificity required to validate these novel interactions.
Table 2: Known and Potential Novel Targets of 2-Hydroxyglutarate
| Target Class | Known Examples | Potential Novel Targets | Discovery Method Enhanced by d17 Standard |
|---|---|---|---|
| α-KG-Dependent Dioxygenases | Histone Demethylases (KDMs), TET DNA Hydroxylases, Prolyl Hydroxylases mdpi.comnih.gov | Other uncharacterized dioxygenases, enzymes involved in lipid or amino acid metabolism. | Quantitative Metabolomics, Chemical Proteomics |
| Mitochondrial Enzymes | ATP Synthase, Succinate Dehydrogenase nih.govnih.gov | Other components of the electron transport chain, mitochondrial transporters. | Quantitative Metabolomics, Thermal Proteome Profiling |
| Kinases & Signaling Proteins | None definitively established as direct targets. | Kinases, phosphatases, or GTPases involved in metabolic signaling pathways. | Thermal Proteome Profiling, Kinome Profiling |
| RNA Modifying Enzymes | None definitively established as direct targets. | RNA demethylases (e.g., FTO, ALKBH5) that are also α-KG-dependent. | Quantitative Metabolomics, RNA-Bisulfite Sequencing |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (2S)-Octyl-α-hydroxyglutarate-d17 in academic research?
- Methodology : Synthesis typically involves esterification of deuterated α-hydroxyglutarate (2-HG) with (2S)-octanol under controlled acidic conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemical purity (S-isomer) and deuterium incorporation .
- Mass Spectrometry (MS) : For isotopic enrichment verification (e.g., d17 labeling) and molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : To assess chemical purity (>95%) and distinguish from the R-isomer .
Q. How can researchers optimize cellular uptake of this compound in in vitro models?
- DMSO Solubilization : Prepare stock solutions in DMSO at 100 mg/mL (384.13 mM) to ensure solubility and stability. Dilute in culture media to avoid cytotoxicity (final DMSO <0.1%) .
- Dose-Dependent Protocols : Test concentrations ranging from 10–100 μM in IDH1-WT cell lines (e.g., HeLa) to observe dose-dependent double-strand break (DSB) increases, a marker of 2-HG-mediated metabolic stress .
- Controls : Use non-deuterated (2S)-Octyl-α-hydroxyglutarate to isolate isotopic effects on permeability .
Advanced Research Questions
Q. How should experimental designs integrate this compound to study metabolic dysregulation in IDH-mutant cancers?
- Model Selection : Use glioblastoma (GBM) or AML cell lines with IDH1 R132H mutations to mimic endogenous 2-HG accumulation. Compare with IDH1-WT models to assess oncometabolite specificity .
- Combination Studies : Co-treat with inhibitors of 2-HG targets (e.g., α-KG-dependent dioxygenases) to evaluate synthetic lethality .
- Data Integration : Pair metabolomics (LC-MS for 2-HG quantification) with transcriptomics to map pathways like hypoxia response or histone/DNA demethylation .
Q. How can researchers resolve contradictions in reported oncogenic effects of 2-HG analogs across cancer models?
- Contextual Analysis : In AML, IDH1 mutations correlate with improved survival, while in GBM, they drive malignancy. Use this compound to dissect tissue-specific 2-HG effects via:
- Isogenic Cell Lines : Introduce IDH1 mutations into normal astrocytes vs. hematopoietic cells .
- Pathway Enrichment : Compare 2-HG’s impact on TET enzymes (AML) vs. HIF-1α (GBM) using ChIP-seq or methylation arrays .
- Contradiction Framework : Apply iterative hypothesis testing (e.g., dose-response, time-course) to differentiate direct 2-HG effects from secondary genomic alterations .
Q. What are the best practices for ensuring stability and reproducibility of this compound in long-term studies?
- Storage : Store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1 year). Avoid freeze-thaw cycles .
- Quality Control : Regularly verify deuterium retention via MS and monitor decomposition byproducts (e.g., free 2-HG) using HPLC .
- Documentation : Adhere to FAIR data principles by detailing batch-specific purity and storage conditions in supplementary materials .
Q. How can this compound be used to interrogate crosstalk between oncometabolites and epigenetic regulators?
- Mechanistic Studies : Treat cells with this compound and perform:
- Chromatin Profiling : CUT&Tag for histone modifications (H3K27me3, H3K9me3) to assess 2-HG’s inhibition of JmjC-domain demethylases .
- DNA Methylation Analysis : Whole-genome bisulfite sequencing to evaluate TET enzyme suppression .
Methodological Considerations
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and MRM transitions for deuterated vs. non-deuterated 2-HG .
- Isotope Dilution : Spike samples with ¹³C-labeled 2-HG as an internal standard to correct for matrix effects .
- Validation : Compare with GC-MS for cross-platform consistency, especially in low-abundance samples (e.g., cerebrospinal fluid) .
Q. How should pharmacological studies using this compound address off-target effects in preclinical models?
- Specificity Controls : Use CRISPR/Cas9 to knockout IDH1 or overexpress 2-HG dehydrogenase (2-HGDH) to confirm on-target activity .
- Multi-Omics Integration : Combine proteomics (e.g., phospho-kinase arrays) with metabolomics to identify unintended signaling perturbations .
- In Vivo Validation : Administer deuterated 2-HG in xenograft models and correlate tumor growth with 2-HG levels via MS imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
